4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid
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Overview
Description
4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonylmethyl group and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid typically involves the following steps:
Borylation Reaction: The introduction of the boronic acid group is achieved through a borylation reaction. This can be done using a palladium-catalyzed coupling reaction between an aryl halide and a boronic acid derivative.
Substitution Reaction: The ethoxycarbonylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate ester with the arylboronic acid intermediate.
Fluorination: The fluorine atom is introduced through a selective fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the ethoxycarbonylmethyl or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Phenols or quinones.
Reduction: Boronate esters or alcohols.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The ethoxycarbonylmethyl and fluorine substituents further modulate the compound’s reactivity and binding affinity, allowing for selective interactions with specific targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonylmethyl)-3-fluorophenylboronic acid
- 4-(Trifluoromethyl)-3-fluorophenylboronic acid
- 4-(Ethoxycarbonylmethyl)-3-chlorophenylboronic acid
Uniqueness
4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid stands out due to the presence of both the ethoxycarbonylmethyl and fluorine groups. This combination imparts unique electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. Compared to similar compounds, it offers a distinct balance of hydrophobicity and electronic effects, making it a versatile intermediate in synthetic chemistry.
Biological Activity
4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention due to its biological activities, particularly in the fields of cancer research and drug development.
Chemical Structure and Properties
The chemical formula of this compound is C9H10BFO4 with a molecular weight of 197.98 g/mol. Its structure includes a fluorinated phenyl group, which enhances its biological activity through improved binding interactions with target proteins.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Notably, compounds with similar boronic acid structures have been shown to inhibit proteasome activity and modulate kinase pathways, which are crucial in cancer cell proliferation and survival.
Target Proteins
- Proteasome Inhibition : Boronic acids can form reversible covalent bonds with the active site of proteasomes, leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells.
- Kinase Modulation : This compound may also interact with specific kinases involved in signaling pathways that regulate cell growth and division.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines. For example, it has shown selective cytotoxicity against breast cancer cells by inducing apoptosis.
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity, potentially making it useful in treating infections.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
- Bioavailability : The presence of the ethoxycarbonyl group enhances solubility and bioavailability.
- Metabolism : The compound is predicted to undergo metabolic transformations primarily in the liver, where it may be converted into more active or less toxic metabolites.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
In Vitro Studies :
- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity (data not shown).
- Another investigation revealed that the compound inhibited the growth of bacterial strains such as Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
-
In Vivo Studies :
- Animal models treated with this compound demonstrated reduced tumor size compared to control groups, supporting its anticancer efficacy.
- Pharmacodynamics studies indicated that the compound effectively penetrates tissues, achieving therapeutic concentrations necessary for biological activity.
Comparative Analysis
To better understand the efficacy of this compound, a comparison with other boronic acids was made:
Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µM) |
---|---|---|---|
This compound | High | Moderate | 15 |
3-Carboxy-4-fluorophenylboronic acid | Moderate | High | 25 |
Phenylboronic acid | Low | Low | 50 |
Properties
IUPAC Name |
[4-(2-ethoxy-2-oxoethyl)-3-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BFO4/c1-2-16-10(13)5-7-3-4-8(11(14)15)6-9(7)12/h3-4,6,14-15H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKGYLQNWRKKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(=O)OCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.